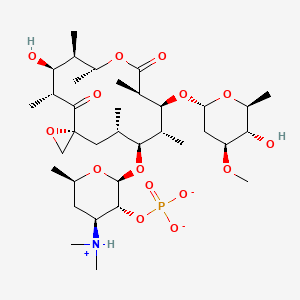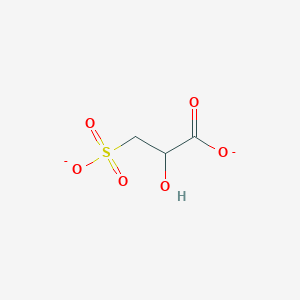![molecular formula C23H23N3O2 B1263653 (15S)-10,10-dimethyl-13-[(2-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263653.png)
(15S)-10,10-dimethyl-13-[(2-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LSM-3606 is a member of beta-carbolines.
Scientific Research Applications
Stereochemical and NMR Data of Cyclopeptide Alkaloids
Cyclopeptide alkaloids from Zizyphus Oxyphylla, including compounds related to (15S)-10,10-dimethyl-13-[(2-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione, have had their stereochemistry and NMR data extensively studied. These studies are essential for understanding the molecular structure and properties of these compounds (Nisar et al., 2010).
Chiral Resolution and Antibacterial Properties
Research on the chiral resolution of compounds with structural similarities to the mentioned compound has revealed significant antibacterial activities. These studies are crucial in developing new antibacterial compounds, especially against bacteria resistant to existing antibiotics (Ali et al., 2020).
Metal Complexes and Macrocyclic Ligands
Compounds related to (15S)-10,10-dimethyl-13-[(2-methylphenyl)methyl]-8,11,13-triazatetracyclo have been synthesized and used to study metal complexes and macrocyclic ligands. These studies contribute significantly to the field of inorganic chemistry, especially in understanding ligand behavior and metal-ligand interactions (Costa & Delgado, 1993).
Photochemical Reactions and NMR Spectroscopy
The photochemical reactions and NMR spectroscopy of compounds structurally similar to the subject compound have been explored, providing insights into their chemical behavior under various conditions. Such studies are crucial in pharmaceutical and synthetic chemistry (Benati et al., 1991).
Catalyst Structure in Cycloaddition Reactions
Research on the influence of catalyst structure in cycloaddition reactions of compounds related to (15S)-10,10-dimethyl-13-[(2-methylphenyl)methyl]-8,11,13-triazatetracyclo has been conducted. This research is significant for understanding and improving industrial and synthetic processes (Yang et al., 2018).
properties
Product Name |
(15S)-10,10-dimethyl-13-[(2-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione |
|---|---|
Molecular Formula |
C23H23N3O2 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(15S)-10,10-dimethyl-13-[(2-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione |
InChI |
InChI=1S/C23H23N3O2/c1-14-8-4-5-9-15(14)13-25-21(27)19-12-17-16-10-6-7-11-18(16)24-20(17)23(2,3)26(19)22(25)28/h4-11,19,24H,12-13H2,1-3H3/t19-/m0/s1 |
InChI Key |
KGGSXZOAUKHWTH-IBGZPJMESA-N |
Isomeric SMILES |
CC1=CC=CC=C1CN2C(=O)[C@@H]3CC4=C(C(N3C2=O)(C)C)NC5=CC=CC=C45 |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3CC4=C(C(N3C2=O)(C)C)NC5=CC=CC=C45 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



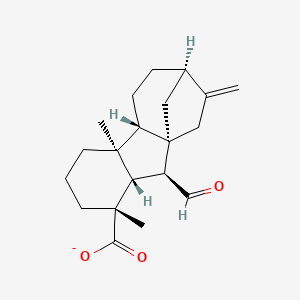
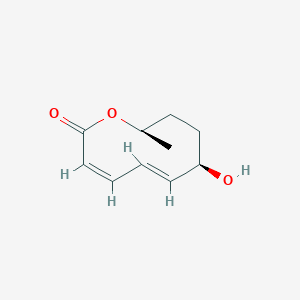
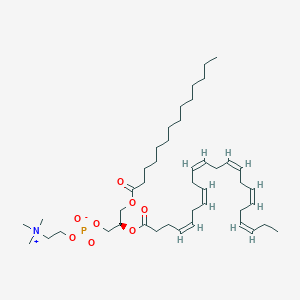
![1-hexadecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263575.png)
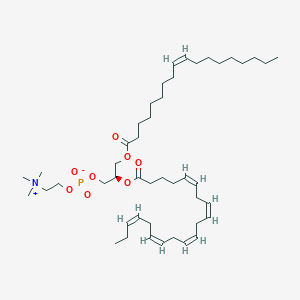
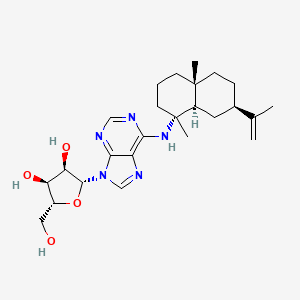
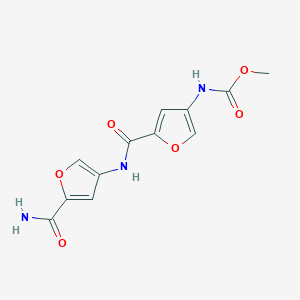
![N-[2-methyl-5-[[[3-(4-methyl-1-imidazolyl)-5-(trifluoromethyl)phenyl]-oxomethyl]amino]phenyl]-5-isoxazolecarboxamide](/img/structure/B1263582.png)
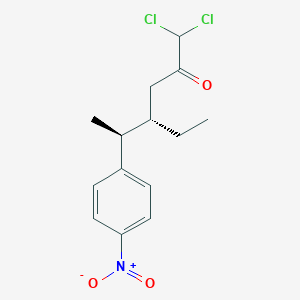
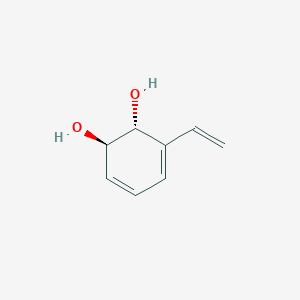

![18-(2-Methoxyphenyl)-15-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1263587.png)
